molecular formula C18H23N3O3 B3009496 N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 850652-27-6

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No. B3009496
CAS RN: 850652-27-6
M. Wt: 329.4
InChI Key: BDNJYGSTNVWKJQ-UHFFFAOYSA-N
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Description

The compound N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a chemical entity that appears to be related to various acetamide derivatives with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed in the papers offer insights into the possible characteristics and activities of such molecules.

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves multi-step organic reactions. For instance, the synthesis of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides involves a sequence of reactions starting from specific precursors and includes steps such as acetylation and cyclization . Similarly, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide involves stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by the addition of lutidine and TBTU . These methods suggest that the synthesis of this compound would also require careful selection of starting materials and reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using spectroscopic techniques such as NMR and LC-MS, as well as X-ray crystallography . These techniques allow for the determination of the molecular conformation, crystal system, and unit cell parameters. For example, N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide crystallizes with four molecules in the asymmetric unit, exhibiting a molecular conformation similar to other closely related acetanilides . This suggests that the molecular structure of this compound could also be determined using these analytical methods.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, including those that lead to the formation of hydrogen bonds, which are crucial for the stability and biological activity of the compounds. For instance, the crystal structure of some acetamide derivatives exhibits intermolecular N-H...O hydrogen bonds, which contribute to the stability of the crystal structure . The presence of substituents such as methyl groups can influence the reactivity and interaction of the amide group within the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as their thermodynamic and vibrational characteristics, can be investigated using quantum chemical and natural bond orbital (NBO) analyses . These studies can provide insights into the steric influence of substituents on the molecule and the intramolecular electronic interactions. The frontier molecular orbitals' energies can also be determined, which are relevant for understanding the compound's reactivity . Additionally, the safety pharmacology and anticonvulsant activity of some acetamide derivatives have been assessed, indicating their potential therapeutic applications .

Scientific Research Applications

Supramolecular Arrangements

The research by Graus et al. (2010) explores supramolecular arrangements based on cyclohexane-5-spirohydantoin derivatives, which include compounds structurally related to N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. Their study highlights the influence of substituents on cyclohexane rings in supramolecular structures, particularly in the formation of dimers and ribbons (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

Molecular Diversity and Reactivity

The work by Han et al. (2020) investigates the molecular diversity of triphenylphosphine-promoted reactions with compounds including diazaspiro derivatives. This research provides insight into the reactivity and potential applications of such compounds in synthetic chemistry, showcasing their utility in creating diverse molecular structures (Han, Zheng, Zhang, & Yan, 2020).

Novel Synthesis Approaches

Adib et al. (2008) describe an efficient synthesis method for certain diazaspiro derivatives, which could be relevant for this compound. This method highlights the potential for innovative approaches to synthesizing complex molecular structures, potentially enhancing the accessibility and utility of these compounds in various research contexts (Adib, Sayahi, Ziyadi, Zhu, & Bijanzadeh, 2008).

Anticonvulsant Activity Evaluation

Kayal et al. (2022) conducted a study on the synthesis and evaluation of anticonvulsant activity of similar compounds. Although the specific compound was not directly studied, their research provides a framework for understanding how structural modifications in diazaspiro derivatives can influence their biological activity, particularly in the context of neurological disorders (Kayal, Severina, Tsyvunin, Zalevskyi, Shtrygol', Vlasov, Golovchenko, Kovalenko, & Georgiyants, 2022).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-12-6-7-14(13(2)10-12)19-15(22)11-21-16(23)18(20-17(21)24)8-4-3-5-9-18/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDNJYGSTNVWKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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